N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
CAS No.: 921563-46-4
Cat. No.: VC11951952
Molecular Formula: C21H19F3N4O3S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide - 921563-46-4](/images/structure/VC11951952.png)
Specification
CAS No. | 921563-46-4 |
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Molecular Formula | C21H19F3N4O3S |
Molecular Weight | 464.5 g/mol |
IUPAC Name | N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C21H19F3N4O3S/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30) |
Standard InChI Key | SNQOZKDEILYTML-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Canonical SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Introduction
Structural Characterization and Molecular Properties
The compound’s IUPAC name systematically describes its architecture:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3.
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Furan-2-carboxamide substituent: A furan ring (oxygen-containing heterocycle) linked via a carboxamide group to the thiazole’s C2 position.
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Piperazine side chain: A piperazine ring substituted at the N4 position with a 3-(trifluoromethyl)phenyl group, connected to the thiazole’s C4 via a 2-oxoethyl bridge.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 487.47 g/mol (calculated from atomic masses).
Key Functional Groups and Their Implications
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Thiazole Ring: Common in bioactive molecules (e.g., sulfathiazole antibiotics), contributing to π-π stacking and hydrogen bonding .
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Piperazine Moiety: Frequently utilized in CNS drugs (e.g., aripiprazole) due to its ability to modulate receptor interactions .
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, often improving bioavailability .
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Furan Carboxamide: May participate in hydrogen bonding via the carbonyl and ether oxygen .
Synthetic Pathways and Optimization
Proposed Synthesis Route
While no explicit protocol for this compound is documented, a plausible pathway derived from analogous syntheses involves:
Step 1: Synthesis of 4-(2-Bromoacetyl)thiazole-2-amine
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React 2-aminothiazole with bromoacetyl bromide under basic conditions.
Step 2: Piperazine Substitution
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Couple 4-(2-bromoacetyl)thiazole-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine via nucleophilic substitution.
Step 3: Furan-2-carboxamide Installation
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Amidate the thiazole’s C2 amine with furan-2-carbonyl chloride using a coupling agent (e.g., HATU).
Challenges and Considerations
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Steric Hindrance: Bulky trifluoromethylphenyl group may slow piperazine coupling, necessitating elevated temperatures .
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Oxoethyl Stability: The ketone bridge could require protection during amidation to prevent side reactions .
Physicochemical Properties and Drug Likeness
Property | Value/Description |
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LogP | ~3.2 (predicted, moderately lipophilic) |
Solubility | Low aqueous solubility (improved via salt formation) |
Hydrogen Bond Donors | 2 (amide NH, piperazine NH) |
Hydrogen Bond Acceptors | 7 (amide O, furan O, ketone O, piperazine N) |
Drug Likeness: Aligns with Lipinski’s Rule of Five (molecular weight <500, HBD <5, HBA <10), suggesting oral bioavailability potential .
Future Directions and Research Gaps
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Biological Screening: Prioritize antitubercular and neuropharmacological assays given structural precedents .
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Formulation Development: Address low solubility via prodrug strategies (e.g., phosphate esters).
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